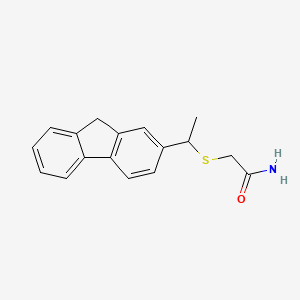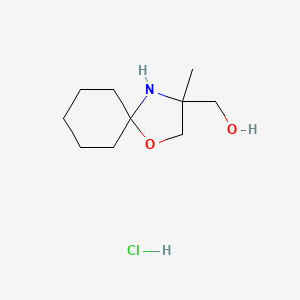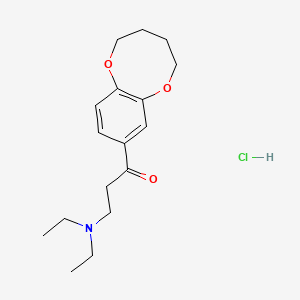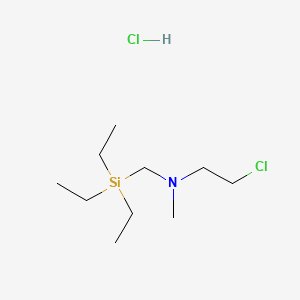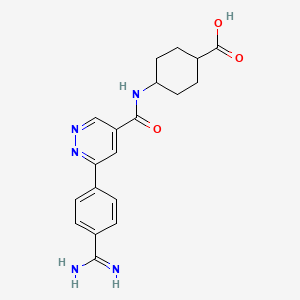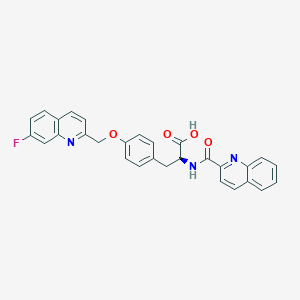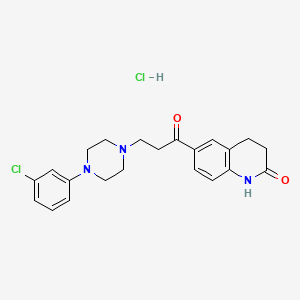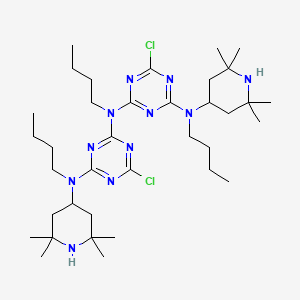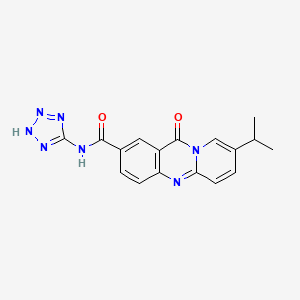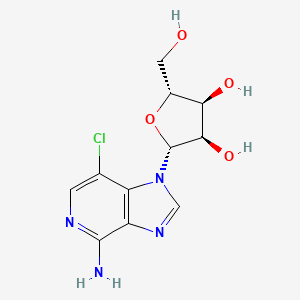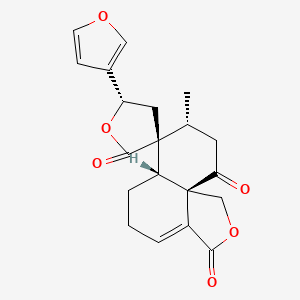
Teuscordinon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Teuscordinon is a diterpenoid compound isolated from the plant Teucrium scordium, which belongs to the Lamiaceae family. This compound has garnered interest due to its unique chemical structure and potential biological activities, including antimicrobial, anti-inflammatory, and radioprotective properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Teuscordinon can be synthesized through various chemical reactions involving the precursor compounds found in Teucrium scordium. The synthetic route typically involves the isolation of the precursor compounds followed by specific chemical reactions to form the desired diterpenoid structure. The reaction conditions often include the use of solvents such as acetone and reagents like chromium trioxide for oxidation reactions .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from Teucrium scordium using solvents such as ethanol or methanol. The plant material is subjected to processes like maceration, percolation, or Soxhlet extraction to obtain the crude extract, which is then purified using chromatographic techniques such as high-performance liquid chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Teuscordinon undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Oxidation: Chromium trioxide is commonly used as an oxidizing agent to convert precursor compounds into this compound.
Reduction: Sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound.
Major Products Formed
The major products formed from these reactions include various hydroxylated and halogenated derivatives of this compound, which may exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential use in developing new drugs for treating infections and inflammatory conditions.
Industry: Utilized in the production of pharmaceuticals and as a natural preservative in cosmetic products.
Wirkmechanismus
Teuscordinon exerts its effects through various molecular targets and pathways. It interacts with cellular enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, while its anti-inflammatory effects are due to the inhibition of pro-inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
Teuscordinon is unique among diterpenoids due to its specific chemical structure and biological activities. Similar compounds include:
- 6ß-Hydroxyteuscordin
- 2/3-,6/9-Dihydroxyteuscordin
- 6-Ketoteuscordin These compounds share structural similarities with this compound but differ in their functional groups and biological activities .
This compound stands out due to its potent antimicrobial and anti-inflammatory properties, making it a promising candidate for further research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
76902-35-7 |
|---|---|
Molekularformel |
C20H20O6 |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
(5'S,6aS,7R,8R,10aR)-5'-(furan-3-yl)-8-methylspiro[1,5,6,6a,8,9-hexahydrobenzo[d][2]benzofuran-7,3'-oxolane]-2',3,10-trione |
InChI |
InChI=1S/C20H20O6/c1-11-7-16(21)20-10-25-17(22)13(20)3-2-4-15(20)19(11)8-14(26-18(19)23)12-5-6-24-9-12/h3,5-6,9,11,14-15H,2,4,7-8,10H2,1H3/t11-,14+,15-,19-,20+/m1/s1 |
InChI-Schlüssel |
XDLLWFPVEHRTIN-XHMIZYAZSA-N |
Isomerische SMILES |
C[C@@H]1CC(=O)[C@@]23COC(=O)C2=CCC[C@@H]3[C@@]14C[C@H](OC4=O)C5=COC=C5 |
Kanonische SMILES |
CC1CC(=O)C23COC(=O)C2=CCCC3C14CC(OC4=O)C5=COC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


